molecular formula C11H15BrO B8697125 3-(4-Bromophenyl)pentan-3-ol

3-(4-Bromophenyl)pentan-3-ol

Cat. No.: B8697125
M. Wt: 243.14 g/mol
InChI Key: IWDFTZQTTSOXEC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)pentan-3-ol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

3-(4-bromophenyl)pentan-3-ol

InChI

InChI=1S/C11H15BrO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3

InChI Key

IWDFTZQTTSOXEC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-bromobenzoate (1.6 mL, 10 mmol) in anhyd THF (50 mL) was chilled to 0° C. and then charged dropwise with a 3.0 M solution of ethylmagnesium bromide in Et2O (7.0 mL, 21 mmol). After 15 min, the reaction mixture was removed from the ice-bath and stirred at ambient temperature. After 18 h the opaque mixture was quenched with satd ammonium chloride (50 mL) and extracted with Et2O (2×50 mL). The combined extracts were washed with brine, dried (anhyd Na2SO4) and concentrated under reduced pressure to give 3-(4-bromophenyl)-pentan-3-ol (2.45 g, quant) as a colorless liquid, which was used without purification in the next step: 1H-NMR (CDCl3) δ 7.46 (2H, d, J=8.3), 7.26 (2.3H, d, J=8.3), 1.78-1.86 (4H, overlapping quartets, J=7), 0.76 (6H, t, J=7.3).
Quantity
1.6 mL
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reactant
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50 mL
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solvent
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solution
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0 (± 1) mol
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7 mL
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reactant
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Synthesis routes and methods II

Procedure details

Ethylmagnesium bromide (3 M solution in diethyl ether, 77.5 mL, 233 mmol) was added to a solution of 4-bromo-benzoic acid methyl ester (20 g, 93 mmol) in tetrahydrofuran (220 mL) in a nitrogen atmosphere at 0° C., and the mixture was stirred at 0° C. for 30 minutes. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the target compound as a colorless oil (22.1 g, 98%).
Quantity
77.5 mL
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reactant
Reaction Step One
Quantity
20 g
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reactant
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220 mL
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reactant
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0 (± 1) mol
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reactant
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Yield
98%

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